2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide”, can be achieved efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .
Scientific Research Applications
Anticancer Properties
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a compound related to the specified chemical, has shown potential in anticancer research. This hybrid molecule, incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrated anticancer activity in vitro, suggesting its potential in cancer therapy (Yushyn, Holota, & Lesyk, 2022).
Structural and Molecular Studies
Research on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which are structurally related to the queried compound, has contributed to our understanding of molecular structure and intermolecular interactions. These studies provide insights into the 'V' shaped molecular structure and the nature of hydrogen bonds and other intermolecular interactions, contributing to the field of chemical crystallography (Boechat et al., 2011).
Antibacterial and Anti-Enzymatic Potential
Compounds similar to the queried chemical have been evaluated for their antibacterial and anti-enzymatic properties. For example, derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have shown potential as inhibitors of gram-negative bacterial strains and low potency against the lipoxygenase enzyme, highlighting their relevance in the development of new antibacterial agents (Nafeesa et al., 2017).
Glutaminase Inhibition
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, related to the specified compound, has shown their effectiveness as inhibitors of kidney-type glutaminase. These findings are significant in the context of cancer therapy, as glutaminase inhibition can attenuate the growth of cancer cells (Shukla et al., 2012).
Future Directions
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYWORLNGZARA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161387 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
CAS RN |
332114-17-7 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332114-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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